Ethyl 2-methylbutanoate-d9
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Overview
Description
Ethyl 2-methylbutanoate-d9 is a deuterium-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is an ester with the molecular formula C7H5D9O2 and a molecular weight of 139.2403 . It is used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methylbutanoate-d9 can be synthesized through the esterification of 2-methylbutanoic acid with ethanol-d6 (deuterated ethanol) in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of deuterated ethanol is crucial in maintaining the deuterium labeling of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methylbutanoate-d9 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ester into corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are used in substitution reactions.
Major Products Formed
Oxidation: 2-methylbutanoic acid
Reduction: 2-methylbutanol
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methylbutanoate-d9 is widely used in scientific research due to its deuterium labeling. Some applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of esters.
Biology: Employed in metabolic studies to trace the incorporation and transformation of esters in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of ester-containing drugs.
Industry: Applied in the development of deuterated compounds for various industrial processes
Mechanism of Action
The mechanism of action of ethyl 2-methylbutanoate-d9 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the rate of metabolic reactions, leading to differences in pharmacokinetics and pharmacodynamics compared to non-deuterated compounds. This property is particularly useful in studying the metabolic pathways and the stability of ester-containing drugs .
Comparison with Similar Compounds
Ethyl 2-methylbutanoate-d9 can be compared with other similar esters, such as:
Ethyl 2-methylbutanoate: The non-deuterated version of the compound.
Methyl butanoate: An ester with a similar structure but different alkyl group.
Ethyl acetate: A common ester used in various applications.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in scientific research, particularly in tracing and studying metabolic pathways .
Properties
Molecular Formula |
C7H14O2 |
---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
ethyl 2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C7H14O2/c1-4-6(3)7(8)9-5-2/h6H,4-5H2,1-3H3/i1D3,3D3,4D2,6D |
InChI Key |
HCRBXQFHJMCTLF-ZMECLBIQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])(C(=O)OCC)C([2H])([2H])[2H] |
Canonical SMILES |
CCC(C)C(=O)OCC |
Origin of Product |
United States |
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